molecular formula C10H11N B075176 2-Methyl-2-phenylpropanenitrile CAS No. 1195-98-8

2-Methyl-2-phenylpropanenitrile

Cat. No. B075176
CAS RN: 1195-98-8
M. Wt: 145.2 g/mol
InChI Key: PGQTYXFMSZUGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polymers containing pseudohalide groups by cationic polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP) demonstrates the reactivity of similar compounds. Different Lewis acids can lead to the polymerization of 2-methylpropene, showing the potential of synthesizing specifically functionalized polymers through direct synthesis from the monomer (Chéradame et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-2-phenylpropanenitrile, like (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, shows zwitterionic nature in solid state, suggesting interesting electronic characteristics that could influence its chemical behavior and reactivity (Jasiński et al., 2016).

Chemical Reactions and Properties

The reaction mechanism involving 2-methylpropanenitrile shows the generation of stable [C4H6N]+ ions through significant molecular rearrangements, indicating complex chemical behavior and potential for diverse chemical transformations (Sarneel et al., 1982).

Physical Properties Analysis

The crystallographic analysis of related compounds like 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene provides insights into the structural dimensions and interactions, such as weak C—H...π interactions, which could influence the physical properties of 2-Methyl-2-phenylpropanenitrile (Gomathi et al., 2019).

Chemical Properties Analysis

Studies on related compounds undergoing asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, highlight the potential stereoselectivity and reactivity of 2-Methyl-2-phenylpropanenitrile under catalytic conditions, suggesting its versatility in synthetic applications (Kameyama & Kamigata, 1989).

Scientific Research Applications

  • Synthesis of Nitrile-Bearing Quaternary Centers :

    • 2-Methyl-2-phenylpropanenitrile serves as an efficient, non-toxic, electrophilic CN source for synthesizing nitrile-bearing quaternary centers. This approach involves a thermodynamic transnitrilation and anion-relay strategy, resulting in nitrile products from gem-difunctionalization of alkyl lithium reagents (Alazet, West, Patel, & Rousseaux, 2019).
  • Catalysis in Pharmaceutical Production :

    • The compound is used in the mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a step in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A novel catalyst, potassium promoted lanthanum-magnesium oxide, has been reported for this purpose (Molleti & Yadav, 2017).
  • Role in Chemical Reactions and Syntheses :

    • It's involved in reactions like the synthesis of dibenzylselenonium ylide, imide, and selenoxide with triphenylphosphine. These reactions result in various products, including dibenzyl diselenide (TamagakiSeizo, HatanakaIsao, & TamuraKatsuyuki, 1976).
    • It also plays a role in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template (Wan, Dastbaravardeh, Li, & Yu, 2013).
  • Applications in Polymer Chemistry :

    • In the field of polymer chemistry, 2-Methyl-2-phenylpropanenitrile is utilized in the synthesis of poly(methacrylic) resins, displaying control over molecular weight and complex macromolecular architectures. This is evident in the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile for the synthesis of methacrylic homopolymers (Ballard, Aguirre, Simula, Leiza, Es, & Asua, 2017).

Safety And Hazards

2-Methyl-2-phenylpropanenitrile is classified as a hazardous substance. It is a highly flammable liquid and vapor. It may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

2-Methyl-2-phenylpropanenitrile has been used as an efficient, non-toxic, electrophilic CN source for the synthesis of nitrile-bearing quaternary centers . This suggests potential future directions in the development of methods for the synthesis of nitrile-containing building blocks, which are of interest due to their utility as synthetic intermediates and their prevalence in pharmaceuticals .

properties

IUPAC Name

2-methyl-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQTYXFMSZUGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383929
Record name 2-methyl-2-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpropanenitrile

CAS RN

1195-98-8
Record name α,α-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-2-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of fluorobenzene (5.85 mL, 62.4 mmol) in 100 mL of anhydrous toluene was added isobutyronitrile (22.5 mL, 250 mmol) followed by 200 mL (100 mmol) of a 0.5 M solution of KHMDS in toluene. The reaction was stirred at 80° C. for 24 hours. The reaction was then allowed to cool to room temperature, diluted with diethyl ether, and washed with water and brine. The organic fraction was dried over sodium sulfate and concentrated under reduced pressure. The product was purified by flash chromatography using an ethyl acetate/hexanes gradient to yield 4.57 g (50%) of the objective compound as a brown oil. MS: (ESI, Pos) m/z 168.0 (M+23). 1H NMR (500 MHz, CDCl3): δ (ppm) 7.48 (d, 2H), 7.39 (t, 2H), 7.31 (t, 1H), 1.73 (s, 6H).
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-2-phenylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenylpropanenitrile
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-phenylpropanenitrile
Reactant of Route 4
Reactant of Route 4
2-Methyl-2-phenylpropanenitrile
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-phenylpropanenitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-phenylpropanenitrile

Citations

For This Compound
37
Citations
S Alazet, MS West, P Patel… - Angewandte Chemie …, 2019 - Wiley Online Library
… Herein, we report that 2-methyl-2-phenylpropanenitrile is an efficient, non-toxic, electrophilic … This method uses 2-methyl-2-phenylpropanenitrile as a non-toxic electrophilic CN source, …
Number of citations: 14 onlinelibrary.wiley.com
K Takamatsu, K Hirano, T Satoh… - The Journal of Organic …, 2015 - ACS Publications
… The synthesis of 2-methyl-2-phenylpropanenitrile (1a) is representative: sodium hydride (60 wt %, 1.5 g, 38 mmol) was placed in a 100 mL two-necked reaction flask, and the flask was …
Number of citations: 85 pubs.acs.org
H Shimojo, K Moriyama, H Togo - Synthesis, 2013 - thieme-connect.com
Various benzylic and primary alcohols were efficiently converted into the corresponding nitriles in good yields at room temperature by treatment with tert-butyl hypochlorite, diiodine, or 1,…
Number of citations: 30 www.thieme-connect.com
LR Jeeru, FK Abdul, JS Anireddy, VP Ch… - … and Processing-Process …, 2023 - Elsevier
The current study involves the conventional pyrolysis of algal biomass under a batch fixed–bed reactor for the analysis of temperature, retention time, N 2 flow rate on pyrolysis product …
Number of citations: 2 www.sciencedirect.com
Z Hu, Y Zheng, F Yan, B Xiao, S Liu - Energy, 2013 - Elsevier
Pyrolysis experiments of blue-green algae blooms (BGAB) were carried out in a fixed-bed reactor to determine the effects of pyrolysis temperature, particle size and sweep gas flow rate …
Number of citations: 204 www.sciencedirect.com
T Chen, V Sorna, S Choi, L Call, J Bearss… - Bioorganic & Medicinal …, 2017 - Elsevier
… However, the introduction of a 2-methyl-2-phenylpropanenitrile at the fourth position (21) showed a modest improvement in activity (IC 50 = 5.2 µM) and provided a path for further …
Number of citations: 12 www.sciencedirect.com
X Xu, B Li, Y Zhao, Q Song - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… Finally, we prepared 2-phenylpropanenitrile (8) and 2-methyl-2-phenylpropanenitrile (9) 17 and tested their reactivity for this transformation. For the substrate 8 with a methyl at the α-…
Number of citations: 15 pubs.rsc.org
I Abdullah - 2017 - eprints.lib.hokudai.ac.jp
… on silica gel (hexane/AcOEt = 5/1) to give 2-methyl-2-phenylpropanenitrile in a quantitative yield. To a solution of 2-methyl-2-phenylpropanenitrile (15.0mmol) in DCM (60 mL) at 0C was …
Number of citations: 6 eprints.lib.hokudai.ac.jp
A Recio III - 2012 - kuscholarworks.ku.edu
Decarboxylative carbon-carbon bond formations have emerged as a powerful synthetic tool within the past ten years. Beginning with the seminal reports from Saegusa and Tsuji in 1980…
Number of citations: 2 kuscholarworks.ku.edu
T Nguyen, TF Gamage, AM Decker, DB Finlay… - Bioorganic & medicinal …, 2021 - Elsevier
… To a solution of 2-methyl-2-phenylpropanenitrile (0.15 ml, 1 mmol) in THF (4 ml) was added 2 M BH 3 .Me 2 S in THF solution (0.5 ml) in an ice-water bath. The reaction was raised to …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.